Lipophilicity & Drug-Likeness Comparison
The unsubstituted hexahydropyrrolizin-1-one scaffold exhibits a calculated ACD/LogP of 0.36, which is substantially lower than substituted analogs bearing methyl or phenyl groups . For example, the 7a-methyl-2,3-diphenyl substituted analog exhibits markedly increased lipophilicity due to additional hydrophobic surface area, while the 3-amino substituted analog introduces hydrogen-bond donor capacity absent in the parent compound . This difference in calculated LogP directly translates to divergent predicted membrane permeability and solubility profiles.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 0.36 |
| Comparator Or Baseline | 7a-methyl-2,3-diphenyl-tetrahydro-1H-pyrrolizin-1-one (estimated LogP > 3.5 based on increased carbon count and aromatic surface area) |
| Quantified Difference | Estimated LogP difference > 3.14 log units |
| Conditions | ACD/Labs Percepta Platform predictions based on molecular structure |
Why This Matters
This quantifiable difference in lipophilicity is critical for library design; procurement of the unsubstituted scaffold enables systematic exploration of chemical space from a lower-LogP starting point.
